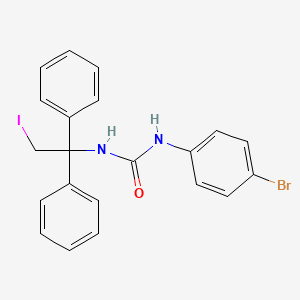
N-(4-Bromophenyl)-N'-(2-iodo-1,1-diphenylethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Bromophenyl)-N’-(2-iodo-1,1-diphenylethyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-N’-(2-iodo-1,1-diphenylethyl)urea typically involves the reaction of 4-bromoaniline with 2-iodo-1,1-diphenylethyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-N’-(2-iodo-1,1-diphenylethyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The urea group can be hydrolyzed to form corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the urea group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on various biological systems.
Industry: It could be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-N’-(2-iodo-1,1-diphenylethyl)urea would depend on its specific interactions with molecular targets. These could include binding to proteins, enzymes, or receptors, leading to changes in cellular processes. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromophenyl)-N’-(2-chloro-1,1-diphenylethyl)urea
- N-(4-Bromophenyl)-N’-(2-fluoro-1,1-diphenylethyl)urea
- N-(4-Bromophenyl)-N’-(2-methyl-1,1-diphenylethyl)urea
Uniqueness
N-(4-Bromophenyl)-N’-(2-iodo-1,1-diphenylethyl)urea is unique due to the presence of both bromine and iodine atoms, which can impart distinct chemical and physical properties
Properties
CAS No. |
136863-93-9 |
|---|---|
Molecular Formula |
C21H18BrIN2O |
Molecular Weight |
521.2 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-(2-iodo-1,1-diphenylethyl)urea |
InChI |
InChI=1S/C21H18BrIN2O/c22-18-11-13-19(14-12-18)24-20(26)25-21(15-23,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H,15H2,(H2,24,25,26) |
InChI Key |
MGBSBCOOAKIFKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CI)(C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















